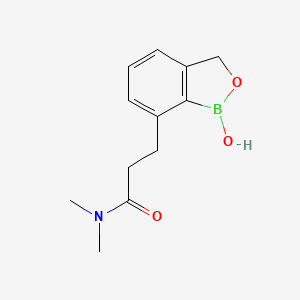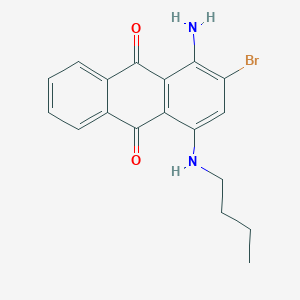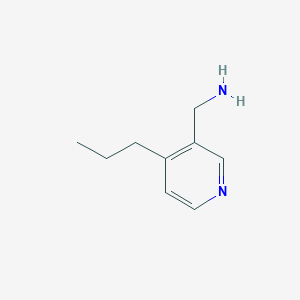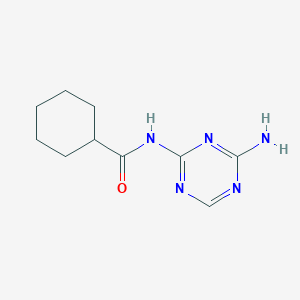![molecular formula C21H20N4O3S B13133504 2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid CAS No. 63545-92-6](/img/structure/B13133504.png)
2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a phenylthio group, a piperidine ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and an amine.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction involving a piperidine derivative.
Coupling with Benzoic Acid: The final step involves the coupling of the triazine derivative with benzoic acid using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, optimization of reaction conditions (temperature, solvent, concentration), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-(Phenylthio)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
2-((4-(Phenylthio)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 2-((4-(Phenylthio)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)oxy)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different ring structures.
Propriétés
Numéro CAS |
63545-92-6 |
|---|---|
Formule moléculaire |
C21H20N4O3S |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-[(4-phenylsulfanyl-6-piperidin-1-yl-1,3,5-triazin-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C21H20N4O3S/c26-18(27)16-11-5-6-12-17(16)28-20-22-19(25-13-7-2-8-14-25)23-21(24-20)29-15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,26,27) |
Clé InChI |
QKBNRVANFKSAPA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)SC3=CC=CC=C3)OC4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



copper](/img/structure/B13133436.png)

![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)










